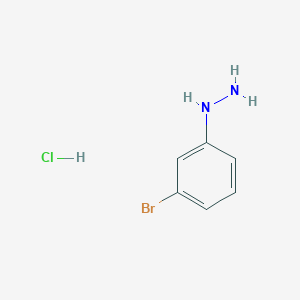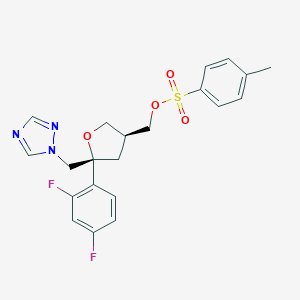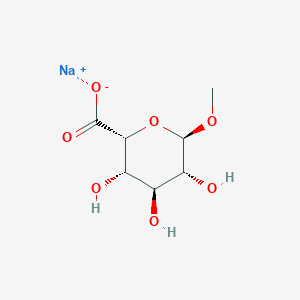![molecular formula C15H12Cl2N4S B029032 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 185039-29-6](/img/structure/B29032.png)
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Overview
Description
This compound is known to have activity against a variety of cancers including colon, lung, and head and neck carcinoma . It is believed to inhibit the epidermal growth (EGFR) of a family of tyrosine protein kinases that play a crucial role in cellular processes through signal transduction and cell expressions .
Molecular Structure Analysis
The molecular structure of this compound plays a specific role in its anticancer activity. The 3D-QSAR analysis suggests a specific role of steric, electrostatic, and hydrophobic fields of the compounds for anticancer activity as derived by mathematical equations .Scientific Research Applications
Cancer Research
This compound is structurally similar to various pyrido[2,3-d]pyrimidin derivatives that have been studied for their anti-cancer properties. It may act as a kinase inhibitor , targeting specific enzymes involved in cancer cell proliferation. For instance, compounds like PD-166285 have shown effectiveness against breast cancer cell lines by inhibiting tyrosine kinase activity .
Mechanism of Action
Target of Action
The primary target of this compound is believed to be the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the tyrosine protein kinase family and plays a crucial role in cellular processes through signal transduction and cell expressions .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition is achieved through the compound’s specific steric, electrostatic, and hydrophobic fields . The interaction results in changes in the cellular processes controlled by EGFR, primarily affecting cell growth .
Biochemical Pathways
The inhibition of EGFR disrupts the signal transduction pathways it controls, leading to downstream effects on cellular processes . These processes include cell proliferation, differentiation, and survival . The disruption of these processes can lead to the inhibition of cancer growth .
Pharmacokinetics
The compound’s increasing hydrophobicity is associated with increasing anticancer activity , which may suggest its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer growth . This is achieved through the disruption of cellular processes controlled by EGFR . The compound has shown potent activity against a variety of cancers, including colon, lung, and head and neck carcinoma .
Action Environment
The design of better derivatives by compromising high activity with less toxicity through chemical tweaking is suggested as a trade-off , indicating that the compound’s action may be influenced by its chemical environment.
Future Directions
The study suggests that in silico evaluations of ADME/toxicity (QSTR) profiles of the compounds could be used to design analogs of these compounds for the development of anticancer therapeutics for early-stage treatments . The calculated QSTR profiles predicted the potential for the design of better derivatives by compromising high activity with less toxicity through chemical tweaking as a trade-off .
properties
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4S/c1-21-13(18)9(12-10(16)4-3-5-11(12)17)6-8-7-19-15(22-2)20-14(8)21/h3-7,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGQGHKWGPQNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C(=CC2=CN=C(N=C21)SC)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445226 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
CAS RN |
185039-29-6 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)








![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)